The synthesis of celgosivir hydrochloride primarily involves the selective C-acylation of castanospermine. The detailed synthesis process includes:
This method highlights the importance of controlling reaction conditions such as temperature and atmosphere to ensure optimal yields and purity.
The molecular formula of celgosivir hydrochloride is , with a molar mass of approximately 259.302 g/mol . The structure features a butanoyl group attached to the castanospermine backbone, which is crucial for its biological activity. The compound's stereochemistry plays a significant role in its interaction with target enzymes.
Celgosivir hydrochloride participates in several chemical reactions primarily related to its mechanism of action:
These reactions are critical for understanding how celgosivir functions at a molecular level.
Celgosivir's mechanism involves preventing the glycosylation of viral proteins by inhibiting alpha-glucosidase I. This enzyme is responsible for processing oligosaccharides that are essential for the maturation of viral envelope glycoproteins. By blocking this enzyme's activity:
Celgosivir hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulating dosage forms suitable for therapeutic use.
Celgosivir hydrochloride has potential applications in various therapeutic contexts:
Celgosivir hydrochloride ([(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate hydrochloride) is a semi-synthetic prodrug derived from castanospermine, an indolizidine alkaloid naturally occurring in Castanospermum australe seeds. The synthesis begins with the extraction and chiral resolution of castanospermine, leveraging its inherent stereochemical complexity (C₁₂H₂₁NO₅·HCl, MW 295.76 g/mol) [2] [9]. Modern chemoenzymatic approaches optimize this process by employing lipases or esterases to catalyze regioselective modifications. For instance, immobilized Candida antarctica lipase B (CAL-B) enables the kinetic resolution of castanospermine enantiomers, achieving >98% enantiomeric excess (ee) under mild aqueous conditions [8]. This step is critical for ensuring the stereointegrity required for α-glucosidase I inhibition (IC₅₀: 1.27 µM against BVDV) [1] [9].
Key Advances in Enzymatic Functionalization:
Table 1: Enzymatic Strategies for Castanospermine Derivatization
Enzyme | Reaction | Solvent | Yield (%) | Selectivity |
---|---|---|---|---|
CAL-B | Kinetic resolution | Phosphate buffer | 85 | >98% ee |
P. fluorescens lipase | 6-O-butanoylation | tert-Butanol | 78 | Regioselective at C-6 |
Porcine pancreatic lipase | Acetylation | Toluene | 65 | Low regioselectivity |
The 6-O-butanoyl modification of castanospermine is pivotal for celgosivir’s enhanced bioavailability compared to its parent compound. Selective acylation targets the C-6 hydroxyl group, which exhibits higher nucleophilicity due to steric and electronic factors within the indolizidine core [8] [9]. Industrial routes employ protecting-group strategies to avoid side reactions:
Solvent polarity profoundly impacts selectivity. Polar solvents (acetonitrile) favor overacylation, while non-polar media (toluene) improve monoacylation yields. Recent innovations use continuous-flow microreactors to maintain precise stoichiometric control, reducing butanoic anhydride waste by 40% [8].
Table 2: Solvent and Catalyst Impact on 6-O-Acylation
Catalyst | Solvent | Temperature (°C) | 6-O-Regioselectivity (%) | Byproduct Formation |
---|---|---|---|---|
None | Toluene | 25 | 45 | High (di-esters) |
DMAP | Dichloromethane | 0 | 92 | Low |
NHC | THF | -20 | 95 | Minimal |
Lipase PS | tert-Butanol | 35 | 88 | Moderate |
Scaling celgosivir synthesis presents three major hurdles: purification complexity, cost-intensive chiral intermediates, and reaction homogeneity. The final hydrochloride salt (CAS# 141117-12-6) requires high-purity crystallization (>98% by HPLC) to meet pharmaceutical standards, but castanospermine derivatives tend to form oily mixtures during workup [9]. Industrial processes address this via:
Process Intensification Techniques:
Despite these advances, 60 Degrees Pharmaceuticals faces unresolved challenges in achieving metric-ton production, particularly in controlling residual solvents during salt formation [4] [10].
Table 3: Industrial Scalability Challenges and Solutions
Challenge | Conventional Approach | Innovative Solution | Outcome |
---|---|---|---|
Low regioselectivity | Excess butanoic anhydride | Enzyme-packed flow reactors | 95% selectivity; 40% less reagent |
Poor crystallization | Multiple recrystallizations | Antisolvent (heptane) addition | 99.5% purity in one step |
High chiral intermediate cost | Chemical resolution | Sustainable plant extraction | 30% cost reduction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7